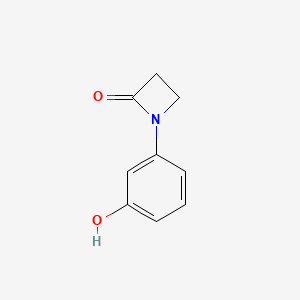

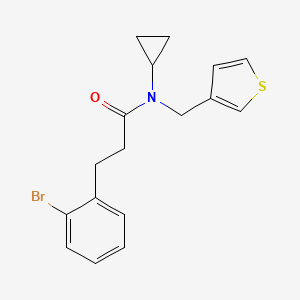

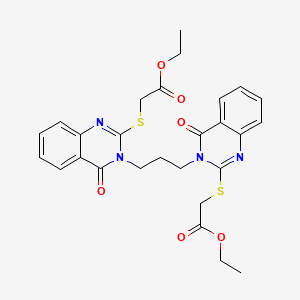

![molecular formula C15H13NO4 B2354851 N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide CAS No. 1396856-88-4](/img/structure/B2354851.png)

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(furan-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide” is a compound that contains furan rings. Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids .

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be carried out under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules .Chemical Reactions Analysis

The synthesis of furan derivatives involves numerous methods and their various structure reactions offer enormous scope in the field of medicinal chemistry . Furan can also be obtained from furfural by oxide catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by the presence of the ether oxygen which adds polarity as well as the potential for hydrogen bonding . This improves the pharmacokinetic characteristics of lead molecules and is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .Scientific Research Applications

Synthesis and Reactivity

Researchers have explored the synthesis and reactivity of compounds containing the furan and benzofuran moieties, revealing their potential in creating diverse chemical structures. For instance, Aleksandrov and El’chaninov (2017) reported on the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the versatility of furan derivatives in chemical transformations Aleksandrov & El’chaninov, 2017. Similarly, studies on the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline have shed light on the potential applications of furan derivatives in synthesizing heterocyclic compounds El’chaninov & Aleksandrov, 2017.

Biological Activities

Compounds derived from benzofuran and furan have been evaluated for their biological activities. A study by Ohemeng et al. (1994) explored the synthesis and 5-lipoxygenase inhibitory activities of novel 2-substituted benzofuran hydroxamic acids, indicating their potential as enzyme inhibitors Ohemeng et al., 1994. This research highlights the importance of structural variations in benzofuran derivatives for achieving desired biological activities.

Novel Synthetic Methods

Advancements in synthetic chemistry have led to the development of new methods for creating furan and benzofuran derivatives. For example, the efficient synthesis of polyfunctionalized benzofuran-4(5H)-ones and subsequent conversion to cinnoline-4-carboxamides showcases innovative approaches to synthesizing complex molecules Ma et al., 2014. These methodologies provide a foundation for further exploration in organic synthesis and drug discovery.

Chemical Reactivity and Applications

The exploration of chemical reactivity, such as the domino strategy for synthesizing benzofuran derivatives Raimondi et al., 2012, and novel applications, such as the use of DDQ in the Nenitzescu reaction Kucklaender et al., 2011, further demonstrate the versatility of furan and benzofuran compounds in chemical synthesis and the development of new chemical reactions.

Mechanism of Action

Target of Action

Furan derivatives have been found to exhibit a wide range of biological activities . For instance, some furan derivatives target the protein aldose reductase .

Mode of Action

Furan derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been shown to influence a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Furan derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-12(11-5-6-19-9-11)8-16-15(18)14-7-10-3-1-2-4-13(10)20-14/h1-7,9,12,17H,8H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHLJIOVFHLSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=COC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

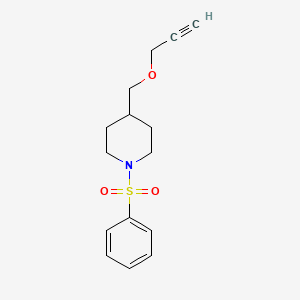

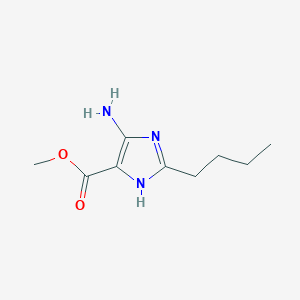

![6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354770.png)

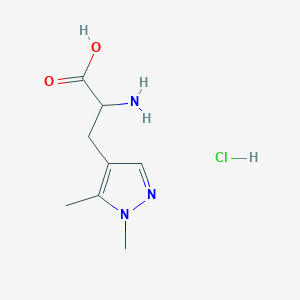

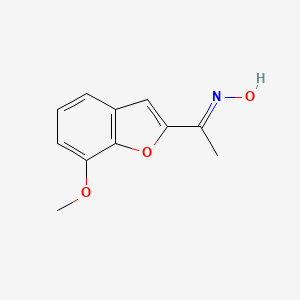

![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)

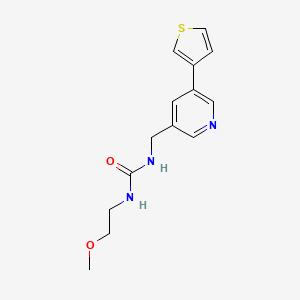

![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)

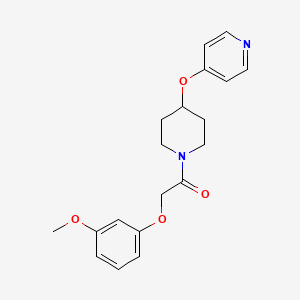

![3,5-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2354783.png)